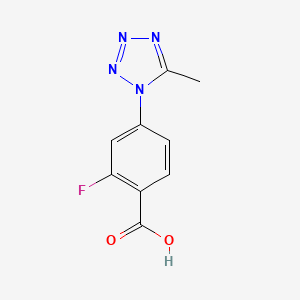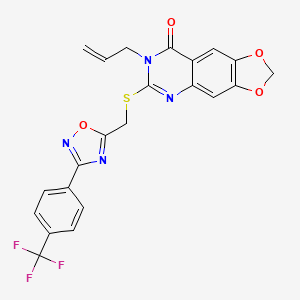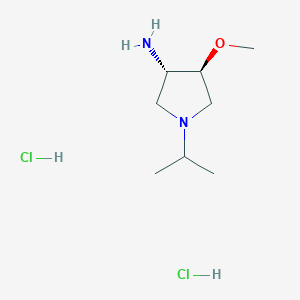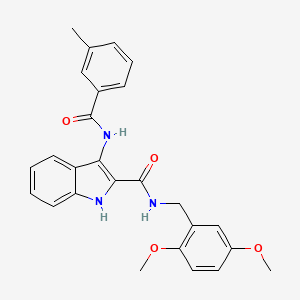
1-(2,4,5-Trimethoxybenzyl)piperazine trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2,4,5-Trimethoxybenzyl)piperazine trifluoroacetate” is an impurity of Trimetazidine . Trimetazidine is a drug sold under many brand names for angina pectoris (chest pain associated with impaired blood flow to the heart) .
Molecular Structure Analysis
The molecular formula of “this compound” is C16H23F3N2O5, and its molecular weight is 380.36 . For a similar compound, “1-(2,3,4-Trimethoxybenzyl)piperazine”, the molecular formula is C14H22N2O3 .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 380.36 . For a similar compound, “1-(2,3,4-Trimethoxybenzyl)piperazine”, the molecular weight is 266.34 .Aplicaciones Científicas De Investigación
1-(2,4,5-Trimethoxybenzyl)piperazine trifluoroacetate has been studied for its potential applications in scientific research. It has been used as a catalyst for the synthesis of various compounds, including cyclic ketones, amides, and esters. It has also been investigated for its potential as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine. Additionally, this compound has been studied for its ability to act as a fluorescent probe for the detection of various biomolecules, such as proteins and nucleic acids.
Mecanismo De Acción
Target of Action
The primary target of 1-(2,4,5-Trimethoxybenzyl)piperazine trifluoroacetate, also known as Trimetazidine, is the heart muscle . It is an anti-ischemic (antianginal) metabolic agent of the fatty acid oxidation inhibitor class .
Mode of Action
Trimetazidine improves the heart muscle’s ability to use glucose as a fuel by inhibiting its use of fatty acid metabolism . This shift in metabolism from fatty acid oxidation to glucose oxidation leads to a reduction in oxygen consumption and carbon dioxide production, thereby improving the efficiency of the heart muscle .
Biochemical Pathways
Trimetazidine affects several biochemical pathways. It reduces reactive oxygen species, alters cellular lipid composition, and inhibits mitochondrial fatty acid oxidation . These changes result in improved energy production and reduced oxidative stress in the heart muscle .
Pharmacokinetics
Trimetazidine is completely absorbed at around 5 hours, and steady state is reached by the 60th hour . It has low protein binding (16%) and minimal metabolism . The elimination half-life is between 7 to 12 hours . Excretion is mainly renal (unchanged), and exposure is increased in renal impairment – on average by four-fold in subjects with severe renal impairment (CrCl <30 ml/min) .
Result of Action
The result of Trimetazidine’s action is a significant decrease in the frequency of angina attacks and a significant decrease in the use of nitrates . It increases coronary flow reserve, thereby delaying the onset of ischemia associated with exercise . It also limits rapid swings in blood pressure without any significant variations in heart rate .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2,4,5-Trimethoxybenzyl)piperazine trifluoroacetate in lab experiments include its low cost, low toxicity, and ease of synthesis. Additionally, it is a stable compound that can be stored for long periods of time without degradation. The main limitation of this compound is its lack of specificity; it is not a highly selective inhibitor of acetylcholinesterase, and may have off-target effects.
Direcciones Futuras
Future research into 1-(2,4,5-Trimethoxybenzyl)piperazine trifluoroacetate should focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, research should focus on developing more specific inhibitors of acetylcholinesterase, as well as exploring other potential applications of this compound. Finally, research should focus on the development of more efficient synthesis methods for this compound, as well as the development of more efficient purification methods.
Métodos De Síntesis
1-(2,4,5-Trimethoxybenzyl)piperazine trifluoroacetate is synthesized through a condensation reaction between 2,4,5-trimethoxybenzaldehyde and 2-amino-1-piperazine trifluoroacetate. This reaction is carried out in a solvent such as methanol, ethanol, or acetonitrile, and is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction is typically conducted at room temperature and is complete within 24 hours. The product is then purified by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
2,2,2-trifluoroacetic acid;1-[(2,4,5-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3.C2HF3O2/c1-17-12-9-14(19-3)13(18-2)8-11(12)10-16-6-4-15-5-7-16;3-2(4,5)1(6)7/h8-9,15H,4-7,10H2,1-3H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRMUCSCKLHBMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCNCC2)OC)OC.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2901752.png)
amino}thiophene-2-carboxamide](/img/structure/B2901753.png)

![5-[(3,4-Dimethylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/no-structure.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2901758.png)

![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2901761.png)

![8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)chromen-4-one](/img/structure/B2901766.png)
![2-Chloro-N-[1-(6-morpholin-4-ylpyrimidin-4-yl)piperidin-3-yl]acetamide](/img/structure/B2901767.png)
![7-((2,4-dichlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2901768.png)
![N-(2-(diethylamino)ethyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2901769.png)